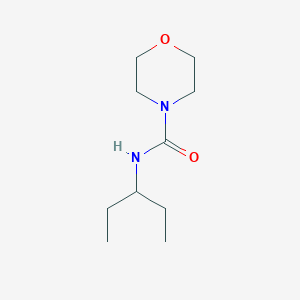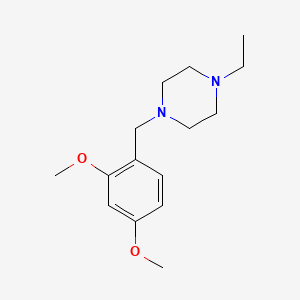![molecular formula C16H13ClF3NO2 B5717234 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B5717234.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide, commonly known as CFTRinh-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating the movement of ions across cell membranes in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene result in the development of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF, as well as other diseases that involve ion transport abnormalities.
作用機序
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 acts as a selective inhibitor of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide by binding to a specific site on the protein and preventing chloride ion transport. Specifically, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 binds to the cytoplasmic regulatory domain of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide, which is responsible for regulating the opening and closing of the channel. By binding to this site, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 prevents the channel from opening and allows for the selective inhibition of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide-mediated chloride transport.
Biochemical and Physiological Effects
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 has been shown to effectively inhibit N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide-mediated chloride transport in various cell types, including CF patient-derived airway epithelial cells. In animal models of CF, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 has been shown to improve lung function, reduce airway inflammation, and increase survival rates. N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 has also been studied in the context of other diseases that involve ion transport abnormalities, such as polycystic kidney disease and secretory diarrhea, with promising results.
実験室実験の利点と制限
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 has several advantages as a research tool, including its selectivity for N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide and its ability to effectively inhibit chloride transport. However, there are also limitations to its use in lab experiments. N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 has been shown to have off-target effects on other ion channels, which can complicate data interpretation. Additionally, the optimal concentration of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 for inhibition of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide-mediated chloride transport can vary depending on the cell type and experimental conditions, which can make it difficult to compare results across studies.
将来の方向性
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 has shown promise as a potential therapeutic agent for CF and other diseases that involve ion transport abnormalities. Future research directions include the development of more potent and selective N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide inhibitors, as well as the exploration of combination therapies that target multiple aspects of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide dysfunction. Additionally, further studies are needed to better understand the off-target effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 and to optimize its use as a research tool.
合成法
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves several steps, including the reaction of 4-chloro-3-(trifluoromethyl)aniline with ethyl 4-aminobenzoate to form N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide. The final product is obtained through a series of purification steps, including crystallization and column chromatography.
科学的研究の応用
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 has been extensively studied in the context of CF research. In vitro studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 can effectively inhibit N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide-mediated chloride transport in CF patient-derived airway epithelial cells, as well as in various other cell types that express N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide. In vivo studies using animal models of CF have also demonstrated the efficacy of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 in restoring N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide function and improving disease outcomes. N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 has also been studied in the context of other diseases that involve ion transport abnormalities, such as polycystic kidney disease and secretory diarrhea.
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-2-23-12-6-3-10(4-7-12)15(22)21-11-5-8-14(17)13(9-11)16(18,19)20/h3-9H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXDGBVZCBCQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N'-[(4-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5717165.png)
![N-[2-(2-{[5-methyl-2-(methylthio)-3-thienyl]methylene}hydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5717171.png)
![1-cyclohexyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5717185.png)


![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B5717210.png)
![2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)



![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)
